molecular formula C12H9BrO2S B1302234 Methyl 4-(4-bromophenyl)thiophene-2-carboxylate CAS No. 26137-07-5

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1302234
CAS No.: 26137-07-5
M. Wt: 297.17 g/mol
InChI Key: DNVMJKVPBOOKHZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group at the 4-position and a carboxylate ester group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(4-bromophenyl)thiophene-2-carboxylate can be synthesized through a multi-step process involving the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4-phenylthiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-(4-bromophenyl)thiophene-2-carboxylic acid is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of 4-(4-aminophenyl)thiophene-2-carboxylate or 4-(4-mercaptophenyl)thiophene-2-carboxylate.

    Oxidation: Formation of 4-(4-bromophenyl)thiophene-2-carboxylate sulfoxide or sulfone.

    Reduction: Formation of 4-(4-bromophenyl)thiophene-2-carboxylate alcohol.

Scientific Research Applications

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Comparison: Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its methoxy or amino analogs. Additionally, the ester group at the 2-position of the thiophene ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMJKVPBOOKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374928
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26137-07-5
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26137-07-5
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